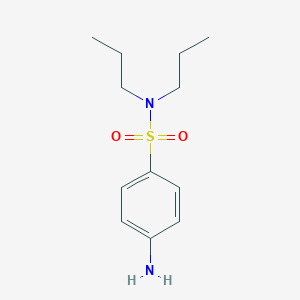

4-amino-N,N-dipropylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-amino-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C12H20N2O2S and a molecular weight of 256.37 g/mol . It is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which is further substituted with N,N-dipropyl groups and a sulfonamide group (-SO2NH2). This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dipropylbenzenesulfonamide typically involves the following steps:

Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using reducing agents such as iron filings and hydrochloric acid.

Sulfonation: Aniline is sulfonated to form 4-aminobenzenesulfonamide using chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

化学反応の分析

Types of Reactions

4-amino-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides.

科学的研究の応用

4-amino-N,N-dipropylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 4-amino-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes, making the compound useful in antimicrobial and anticancer research .

類似化合物との比較

Similar Compounds

- 4-amino-N,N-dimethylbenzenesulfonamide

- 4-amino-N,N-diethylbenzenesulfonamide

- 4-amino-N,N-dibutylbenzenesulfonamide

Uniqueness

4-amino-N,N-dipropylbenzenesulfonamide is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. Compared to its dimethyl and diethyl analogs, the dipropyl derivative exhibits different solubility, reactivity, and biological activity, making it valuable for specialized applications .

生物活性

4-Amino-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its biological activities, particularly as an antimicrobial agent. This compound exhibits various mechanisms of action that inhibit bacterial growth and influence other biological processes. This article reviews the biological activity of this compound, including its antimicrobial properties, effects on DNA synthesis, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₈N₂O₂S

- Molecular Weight : 250.35 g/mol

- Chemical Structure : The compound features a benzenesulfonamide core with an amino group and two propyl groups attached to the nitrogen atom.

Antimicrobial Activity

This compound has been shown to effectively inhibit bacterial growth through several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes that catalyze the formation of acyl radicals from alkoxy radicals, preventing lipid peroxidation in bacterial membranes .

- Interference with DNA Synthesis : It binds to nucleophilic sites on DNA gyrase, inhibiting its activity and thus blocking DNA replication .

- Impact on Nucleotide Synthesis : The compound disrupts the synthesis of nucleotides and proteins by interfering with relevant enzymes, further contributing to its antimicrobial effects .

Study on Antimicrobial Efficacy

A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing a strong correlation between concentration and inhibition of growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

This data suggests that the compound could serve as a potential candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

In Vivo Studies

In vivo studies have indicated that the compound also exhibits anticonvulsant properties. In tests involving mice subjected to maximal electroshock seizures, it demonstrated an effective dose (ED50) of 18.02 mg/kg with a therapeutic index (PI) of 9.5, suggesting a favorable safety profile compared to traditional anticonvulsants like phenobarbital .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise in various therapeutic contexts:

- Antimicrobial Therapy : Its ability to inhibit bacterial growth positions it as a candidate for treating infections caused by resistant strains.

- Neurological Disorders : The anticonvulsant effects may offer new avenues for managing epilepsy and other seizure disorders.

特性

IUPAC Name |

4-amino-N,N-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGJIKAEBFXGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366870 |

Source

|

| Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21646-92-4 |

Source

|

| Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。